molecular formula C4H8OS B1268107 2-Methylmercapto-propionaldehyde CAS No. 13382-53-1

2-Methylmercapto-propionaldehyde

Cat. No.: B1268107
CAS No.: 13382-53-1
M. Wt: 104.17 g/mol
InChI Key: DNOUKPGPAUUCPC-UHFFFAOYSA-N
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Description

2-Methylmercapto-propionaldehyde is an organic compound with the molecular formula C4H8OS. It is also known as 3-(Methylthio)propionaldehyde or Methional. This compound is characterized by the presence of a methylthio group attached to a propionaldehyde backbone. It is commonly used as an intermediate in the synthesis of various chemicals and has significant applications in the flavor and fragrance industry.

Biochemical Analysis

Biochemical Properties

2-Methylmercapto-propionaldehyde plays a significant role in biochemical reactions, particularly in the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor . This compound interacts with various enzymes and proteins, including those involved in the Strecker degradation pathway. In this pathway, this compound is formed from the interaction of α-dicarbonyl compounds with methionine, an essential amino acid . The nature of these interactions involves the formation of intermediate products that contribute to the flavor profile of thermally processed foods.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the production of reactive sulfur species, which can influence cellular redox states and signaling pathways . Additionally, this compound can modulate the expression of genes involved in oxidative stress responses and metabolic pathways, thereby impacting cellular function and homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, including enzymes and proteins, leading to enzyme inhibition or activation . For example, it is known to interact with flavin mononucleotide (FMN) in the presence of light, resulting in the nonenzymatic oxidation of methionine to produce this compound, ammonia, and carbon dioxide . These interactions can lead to changes in gene expression and metabolic flux, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is known to degrade into methanethiol, which then oxidizes into dimethyl disulfide . These degradation products can have long-term effects on cellular function, particularly in in vitro and in vivo studies. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can induce toxic or adverse effects . Threshold effects have been observed, where certain concentrations of the compound lead to significant changes in cellular metabolism and gene expression. High doses of this compound can result in oxidative stress and damage to cellular components.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the methionine cycle and the transsulfuration sequence . It interacts with enzymes such as methionine adenosyltransferase and cystathionine beta-synthase, which play crucial roles in methionine metabolism. These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues. The distribution of this compound can impact its biological activity and effectiveness in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These signals direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylmercapto-propionaldehyde can be synthesized through the reaction of acrolein with methyl mercaptan. The process involves the following steps:

Industrial Production Methods: The industrial production of this compound involves a similar process but on a larger scale. Companies like Evonik Industries have developed advanced production processes that increase efficiency and enhance safety. These processes avoid the storage of chemical intermediates, such as acrolein, at the production site .

Chemical Reactions Analysis

Types of Reactions: 2-Methylmercapto-propionaldehyde undergoes various chemical reactions, including:

  • Oxidation: It can be oxidized to form sulfoxides and sulfones.
  • Reduction: It can be reduced to form alcohols.
  • Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
  • Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

2-Methylmercapto-propionaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylmercapto-propionaldehyde involves its interaction with various molecular targets and pathways. It can act as a nucleophile due to the presence of the sulfur atom, allowing it to participate in various chemical reactions. In biological systems, it can be involved in metabolic pathways related to sulfur-containing compounds .

Comparison with Similar Compounds

  • 3-(Methylthio)propionaldehyde (Methional): Similar in structure and properties, used in the flavor industry.
  • 2-Hydroxy-4-(methylthio)butyronitrile: Used in the synthesis of methionine.
  • 3-(Methylthio)propanal: Another sulfur-containing aldehyde with similar applications.

Uniqueness: 2-Methylmercapto-propionaldehyde is unique due to its specific structure, which imparts distinct chemical reactivity and sensory properties. Its ability to act as an intermediate in various synthetic pathways and its significant role in the flavor industry make it a valuable compound .

Properties

IUPAC Name

2-methylsulfanylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8OS/c1-4(3-5)6-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOUKPGPAUUCPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336194
Record name 2-(Methylthio)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13382-53-1
Record name 2-(Methylthio)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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